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Compound of Interest

Compound Name: 6,7-Dimethyl-4-hydroxyquinoline

CAS No.: 185437-33-6

Cat. No.: B069827

Get Quote

Executive Summary
6,7-Dimethyl-4-hydroxyquinoline (CAS: 185437-33-6), frequently referred to in solution and

solid-state studies as 6,7-dimethyl-4(1H)-quinolone, represents a critical heterocyclic scaffold in

medicinal chemistry. It serves as a primary intermediate in the synthesis of type-II kinase

inhibitors and antimalarial agents.

This guide addresses a common technical oversight in drug development: the

mischaracterization of the 4-hydroxyquinoline ⇌ 4-quinolone tautomeric equilibrium.

Understanding this equilibrium is prerequisite for accurate solubility profiling, formulation, and

ligand-binding modeling. This document provides a validated physicochemical profile, synthesis

workflow, and spectral data interpretation for researchers utilizing this scaffold.

Chemical Identity & Structural Analysis[1][2]
The nomenclature "4-hydroxyquinoline" is a historical artifact. In the solid state and in polar

solvents (DMSO, MeOH, Water), the compound exists predominantly as the 4-quinolone

tautomer. This distinction dictates its hydrogen bond donor/acceptor profile and solubility

behavior.
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Property Detail

IUPAC Name
6,7-Dimethylquinolin-4-ol (Enol) / 6,7-Dimethyl-

4(1H)-quinolinone (Keto)

Common Synonyms
6,7-Dimethyl-4-oxoquinoline; 4-Hydroxy-6,7-

dimethylquinoline

CAS Number 185437-33-6

Molecular Formula

Molecular Weight 173.21 g/mol

SMILES Cc1cc2c(cc1C)c(=O)cc[nH]2

Tautomeric Equilibrium
The tautomerism is solvent-dependent but heavily biased toward the keto form due to the

aromaticity of the pyridone-like ring and significant resonance stabilization.

Enol Form
(4-Hydroxyquinoline)

Favored in: Gas Phase, Non-polar solvents

Keto Form
(4-Quinolone)

Favored in: Solid State, Water, DMSO
(Dominant Species)

  Proton Transfer  
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Figure 1: Tautomeric equilibrium. The keto form (blue) is the relevant species for formulation

and biological interaction.

Physicochemical Properties[1][2][6][7][8][9][10][11]
The following data aggregates experimental values from the quinolone class and specific

derivative analysis.

Physical Constants
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Property Value / Range Technical Note

Physical State Solid (Powder)
Typically off-white to

beige/pale yellow.

Melting Point > 260 °C

High MP due to intermolecular

H-bonding (dimer formation).

Decomposes upon melting.

Solubility (Water) Low (< 0.1 mg/mL) At neutral pH (pH 7.0).

Solubility (DMSO) High (> 20 mg/mL)
Preferred solvent for stock

solutions.

LogP (Predicted) 2.4 - 2.6

Moderately lipophilic, but

solubility is limited by crystal

lattice energy.

pKa 1 (Basic) ~2.4
Protonation of Carbonyl

Oxygen (forming cation).

pKa 2 (Acidic) ~11.5
Deprotonation of N-H (forming

anion).

Amphoteric Nature & Solubility Profile
6,7-Dimethyl-4-hydroxyquinoline is amphoteric. Its solubility profile is U-shaped relative to

pH:

Acidic pH (< 2): Soluble as the cation (

).

Neutral pH (6-8): Minimum solubility (Neutral species / Zwitterion character).

Basic pH (> 12): Soluble as the anion (

).

Protocol Tip: For aqueous bioassays, dissolve in 100% DMSO first, then dilute into buffer.

Avoid neutral buffers for high concentrations (>100 µM) to prevent precipitation.
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Synthesis & Impurity Profiling
The most robust synthetic route is the Gould-Jacobs Reaction. Understanding this pathway is

essential for identifying common impurities in commercial samples.

Synthetic Workflow
3,4-Dimethylaniline
(Starting Material)

Enamine Intermediate
(Diethyl (((3,4-dimethylphenyl)amino)

methylene)malonate)

 Condensation (100°C) 

Diethyl ethoxymethylenemalonate
(EMME)

 Condensation (100°C) 

Thermal Cyclization
(250°C, Dowtherm A)

- EtOH

Quinolone Ester
(Ethyl 6,7-dimethyl-4-hydroxy-

quinoline-3-carboxylate)

Saponification & Decarboxylation
(NaOH then HCl/Heat)

6,7-Dimethyl-4-hydroxyquinoline
(Final Product)

Click to download full resolution via product page

Figure 2: Gould-Jacobs synthetic pathway. Step 2 (Cyclization) is the critical quality attribute

step.
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Impurity Markers
3,4-Dimethylaniline: Residual starting material. Toxic. Detected by LC-MS (M+H 122).

Uncyclized Enamine: Result of incomplete cyclization temperature.

3-Carboxy derivative: Result of incomplete decarboxylation. Detected by LC-MS (M+H 218).

Spectral Characterization
Verification of the 6,7-substitution pattern is best achieved via

-NMR. Unlike the unsubstituted quinoline, the 6,7-dimethyl substitution simplifies the aromatic
region significantly.

Expected -NMR Data (DMSO- )
11.5 - 12.0 ppm (br s, 1H): N-H (Confirming quinolone tautomer).

7.8 - 8.0 ppm (d, 1H): H-2 (Adjacent to Nitrogen).

7.7 - 7.9 ppm (s, 1H): H-5 (Singlet due to C6-Me).

7.3 - 7.5 ppm (s, 1H): H-8 (Singlet due to C7-Me).

5.9 - 6.1 ppm (d, 1H): H-3 (Alpha to Carbonyl).

2.3 - 2.4 ppm (s, 6H): Two -CH

groups.

Diagnostic Feature: The presence of two aromatic singlets (H-5 and H-8) clearly distinguishes

this isomer from 5,6-dimethyl or 5,7-dimethyl isomers, which would show coupling patterns.

Handling & Safety Protocol
Hazard Classification (GHS):

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin/Eye Irritation: Category 2.[1][2][3]
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Standard Operating Procedure (SOP):

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

Inhalation: Handle powder in a fume hood. Quinolone dusts can be respiratory irritants.

Storage: Store at Room Temperature (15-25°C) in a tightly sealed container. Hygroscopic

tendency is low, but keep dry to prevent hydrate formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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